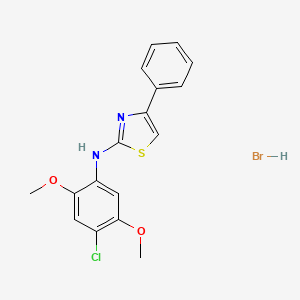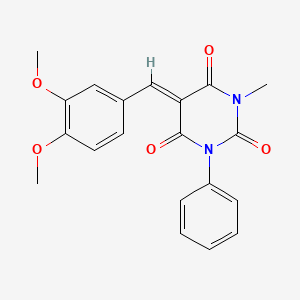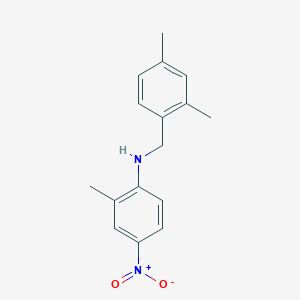![molecular formula C20H19NO3 B4958229 N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide, also known as HNMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In biochemistry, this compound has been used as a probe to study the binding interactions between proteins and small molecules. In materials science, this compound has been incorporated into polymer matrices to improve their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species. This compound has been shown to inhibit the production of interleukin-1β and tumor necrosis factor-α, two key cytokines involved in the inflammatory response. This compound has also been shown to scavenge superoxide and hydroxyl radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic activities. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and alleviate pain. This compound has also been shown to have a protective effect on the liver and kidney, suggesting its potential as a therapeutic agent for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is its ease of synthesis, which makes it readily available for laboratory-scale studies. This compound is also stable under a wide range of conditions, allowing for its use in various experimental settings. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicity and pharmacokinetics of this compound, which are important factors to consider when developing it as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another area of interest is the use of this compound as a probe to study protein-ligand interactions, which could lead to the development of new drugs with improved binding affinity and specificity. Finally, there is a need for more studies on the toxicity and pharmacokinetics of this compound, which will be important for its further development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and range of biochemical and physiological effects make it a promising candidate for further research. While there are still limitations and unknown factors regarding its use, this compound presents exciting opportunities for the development of new drugs and materials.
Méthodes De Synthèse
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide can be synthesized through a multistep reaction, starting from 2-hydroxy-1-naphthaldehyde and 2-methoxybenzylamine. The reaction involves the formation of a Schiff base intermediate, which is then reduced to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for laboratory-scale production.
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(22)21-20(16-9-5-6-10-18(16)24-2)19-15-8-4-3-7-14(15)11-12-17(19)23/h3-12,20,23H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHJJJSGBCPPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
acetic acid](/img/structure/B4958205.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)


![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)